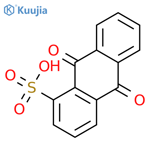Synthesis of tritium-labelled biologically important diazines
Russian Chemical Reviews Pub Date: DOI: 10.1070/RC1999v068n03ABEH000471
Abstract
The methods for the introduction of tritium (by chemical synthesis and isotope exchange in both solution and solid state) into biologically active diazines, viz., nucleic acid components (heterocyclic bases, nucleosides, nucleotides), DNA synthesis terminators and cytokinins are considered. The bibliography includes 178 references.
Recommended Literature
- [1] Colloidal particles at fluid interfaces: behaviour of isolated particles
- [2] Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts†
- [3] Ultrasound mediated release from stimuli-responsive core–shell capsules
- [4] Bromo induced reversible distinct color switching of a structurally simple donor–acceptor molecule by vapo, piezo and thermal stimuli†
- [5] The crystal and molecular structure of 2,4,6-tris-(2,2′-dioxybiphenyl)cyclotriphosphazene
- [6] Experimental study on single biomolecule sensing using MoS2–graphene heterostructure nanopores†
- [7] Potential energy surfaces for ion-molecule reactions. Intersection of the 3A2 and 2B1 surfaces of NH +2
- [8] Natural product ‘legal highs’
- [9] A one-step method to produce graphene–Fe3O4 composites and their excellent catalytic activities for three-component coupling of aldehyde, alkyne and amine†
- [10] A synthetic glycan array containing Cryptococcus neoformans glucuronoxylomannan capsular polysaccharide fragments allows the mapping of protective epitopes†









